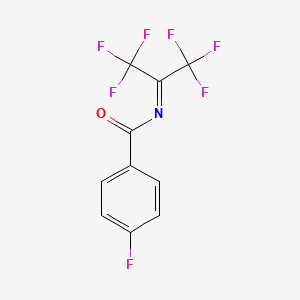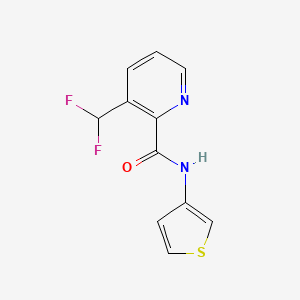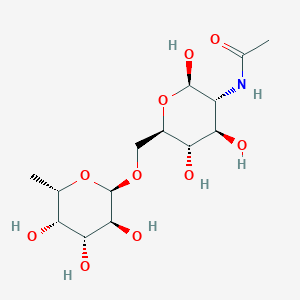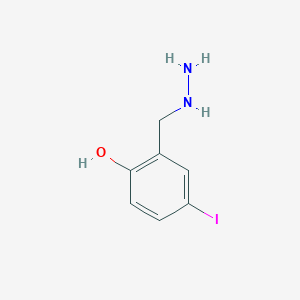
4-fluoro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of a fluorine atom and a perfluoropropan-2-ylidene group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation. Starting materials such as ortho-aminophenol and heptafluoro-2-iodopropane are commonly used . The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to scale up the process efficiently. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed to monitor and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield a more oxidized form of the compound, while reduction could produce a more reduced form.
Scientific Research Applications
4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.
Mechanism of Action
The mechanism of action of 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide involves its interaction with specific molecular targets. For instance, as an insecticide, it operates by allosterically inhibiting GABA-activated chloride channels in insect nerve cells, leading to overexcitation and eventual death of the insect . This mechanism highlights its potential for controlling pest populations effectively.
Comparison with Similar Compounds
Broflanilide: Another compound with a similar structure, used as an insecticide.
Benzoxazole derivatives: These compounds share structural similarities and exhibit various biological activities.
Uniqueness: 4-Fluoro-N-(perfluoropropan-2-ylidene)benzamide stands out due to its specific fluorine and perfluoropropan-2-ylidene groups, which confer unique chemical and biological properties. Its ability to inhibit GABA-activated chloride channels distinguishes it from other insecticides with different modes of action.
Properties
Molecular Formula |
C10H4F7NO |
|---|---|
Molecular Weight |
287.13 g/mol |
IUPAC Name |
4-fluoro-N-(1,1,1,3,3,3-hexafluoropropan-2-ylidene)benzamide |
InChI |
InChI=1S/C10H4F7NO/c11-6-3-1-5(2-4-6)7(19)18-8(9(12,13)14)10(15,16)17/h1-4H |
InChI Key |
UAVGYXVRSWYGNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=C(C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-(2-Methylimidazo[1,2-a]pyrazin-3-yl)ethan-1-one](/img/structure/B12837734.png)

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(methyl(1-phenylethyl)amino)acetamide](/img/structure/B12837743.png)





